molecular formula C17H21ClN2O2 B4181474 3-(2-chlorophenyl)-5-methyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide

3-(2-chlorophenyl)-5-methyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide

Cat. No. B4181474
M. Wt: 320.8 g/mol
InChI Key: FUMDZKCSLBCSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-5-methyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. The compound is commonly referred to as CLPIM and belongs to the isoxazole class of compounds.

Mechanism of Action

The exact mechanism of action of CLPIM is not fully understood. However, it has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. CLPIM may also have an effect on the gamma-aminobutyric acid (GABA) system, which plays a role in anxiety and pain.
Biochemical and Physiological Effects:
CLPIM has been shown to increase the release of acetylcholine in the hippocampus, which is involved in memory and learning. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In animal models, CLPIM has been shown to reduce neuropathic pain and anxiety-like behaviors.

Advantages and Limitations for Lab Experiments

One advantage of using CLPIM in lab experiments is its specificity for the NMDA receptor, which allows for targeted modulation of this receptor. Additionally, CLPIM has been shown to have a good safety profile in animal models. However, one limitation of using CLPIM in lab experiments is its low solubility in water, which can make dosing difficult.

Future Directions

There are several potential future directions for research on CLPIM. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to have a positive effect on cognitive function and memory. Additionally, further research is needed to fully understand the mechanism of action of CLPIM and its potential effects on the GABA system. Finally, research is needed to develop more effective methods for dosing CLPIM in lab experiments.

Scientific Research Applications

CLPIM has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders. It has been shown to have a positive effect on cognitive function and memory in animal models. Additionally, it has been studied for its potential use in the treatment of neuropathic pain and anxiety disorders.

properties

IUPAC Name

3-(2-chlorophenyl)-N-(3,3-dimethylbutan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2/c1-10-14(16(21)19-11(2)17(3,4)5)15(20-22-10)12-8-6-7-9-13(12)18/h6-9,11H,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMDZKCSLBCSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-(3,3-dimethylbutan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-chlorophenyl)-5-methyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide
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3-(2-chlorophenyl)-5-methyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide
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3-(2-chlorophenyl)-5-methyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide
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3-(2-chlorophenyl)-5-methyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide
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3-(2-chlorophenyl)-5-methyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide
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3-(2-chlorophenyl)-5-methyl-N-(1,2,2-trimethylpropyl)-4-isoxazolecarboxamide

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